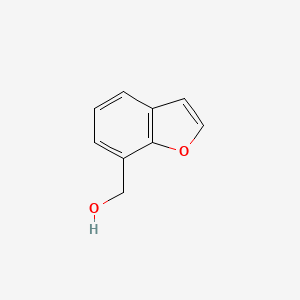

Benzofuran-7-ylmethanol

描述

Benzofuran-7-ylmethanol is a benzofuran derivative featuring a hydroxymethyl (-CH$_2$OH) group at the 7-position of the benzofuran core. Benzofurans are heterocyclic compounds comprising a fused benzene and furan ring, widely studied for their diverse chemical and pharmacological properties. For example, boronic esters (e.g., 2-(Benzofuran-7-yl)-1,3,2-dioxaborolane) are key intermediates in Suzuki-Miyaura cross-coupling reactions , while hydroxymethyl derivatives are often synthesized via hydrolysis of acetoxymethyl intermediates .

属性

IUPAC Name |

1-benzofuran-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYZLIPNLVAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596266 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-55-3 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Benzofuran Derivatives

One effective method for synthesizing this compound is through the reduction of benzofuran-2-carboxylic acid or its derivatives using reducing agents such as lithium aluminium hydride (LiAlH₄).

- A solution of benzofuran-2-carboxylic acid is prepared in anhydrous tetrahydrofuran (THF).

- LiAlH₄ is added dropwise at low temperatures (0°C), followed by warming to room temperature.

- The reaction is quenched with an aqueous alcohol solution after completion, followed by extraction and purification.

- Yield: Approximately 80%

- Reaction Conditions: Anhydrous THF, inert atmosphere, 0°C to room temperature.

Cyclization Reactions

Cyclization reactions involving substituted phenols and aldehydes can also lead to the formation of benzofuran derivatives.

Example Reaction:

The condensation of salicylaldehyde with a suitable alkene or alkyne can yield benzofuran derivatives through cyclization.

化学反应分析

Types of Reactions: Benzofuran-7-ylmethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include benzofuran-7-carboxaldehyde, dihydrobenzofuran derivatives, and various substituted benzofurans .

科学研究应用

Benzofuran-7-ylmethanol has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

作用机制

The mechanism of action of benzofuran-7-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of Benzofuran-7-ylmethanol, focusing on substituents at the 7-position and their implications for chemical behavior and applications.

Key Findings:

Reactivity and Synthesis: Boronic esters (e.g., ) are synthesized via pinacol coupling, offering stability for catalytic applications. Hydroxymethyl analogs (e.g., inferred for this compound) may be synthesized via hydrolysis of acetoxymethyl precursors, as seen in benzonorbornadiene systems . Ketones (e.g., 1-(Benzofuran-7-yl)ethanone) are prepared via Grignard reactions, enabling further functionalization .

Physicochemical Properties: Polarity: Hydroxymethyl (-CH$2$OH) and phenolic -OH groups enhance solubility in polar solvents compared to methoxy (-OCH$3$) or alkyl substituents. Stability: Phenolic derivatives (e.g., 2,3-dihydro-7-benzofuranol) exhibit photolytic degradation (75.6% recovery under sunlight vs. 93.3% under artificial light) , whereas boronic esters require anhydrous conditions .

Biological and Pharmacological Relevance: Sulfonamido and carboxamide substituents (e.g., GSK8175) improve metabolic stability and target binding in drug candidates . Methoxy derivatives are precursors to pesticides (e.g., carbofuran), though their phenolic metabolites are environmentally persistent .

生物活性

Benzofuran-7-ylmethanol is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities such as antitumor , anti-inflammatory , antimicrobial , and antioxidant effects. The structural features of benzofurans play a crucial role in determining their biological activity, making them valuable in drug development .

Antitumor Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, compounds derived from the benzofuran structure have shown significant antiproliferative effects against various cancer cell lines. In particular, modifications at specific positions on the benzofuran ring can enhance activity. For example, substituents at the C-3 and C-6 positions have been associated with increased potency against cancer cells compared to unsubstituted analogs .

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of several benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives displayed up to 10-fold higher potency than standard drugs like Combretastatin-A4 (CA-4). Specifically, this compound demonstrated selective toxicity towards cancer cells while sparing normal human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic index .

Genotoxicity and DNA Damage

Research has also focused on the genotoxic effects of benzofuran derivatives. A study using the MCF-7 breast cancer cell line revealed that some derivatives induced DNA damage at specific concentrations. The Comet assay was employed to assess DNA integrity post-exposure, showing that certain compounds could cause significant genotoxicity while also exhibiting repairable DNA damage over time . This dual action suggests that while these compounds may pose some risks, they also hold therapeutic promise due to their ability to target cancerous cells.

Antimicrobial Activity

Benzofuran derivatives are recognized for their antimicrobial properties as well. They have shown efficacy against various pathogens, including bacteria and fungi. For instance, certain benzofuran compounds were evaluated for their activity against Mycobacterium tuberculosis, demonstrating low toxicity towards mammalian cells while effectively inhibiting bacterial growth .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related derivatives:

常见问题

Q. What synthetic routes are effective for producing Benzofuran-7-ylmethanol, and what reaction conditions are critical for yield optimization?

this compound synthesis typically involves functionalization of the benzofuran core. For example, hydrazone coupling or boronic acid-mediated reactions (common in benzofuran derivatives) require precise control of catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients to minimize side reactions. Evidence from benzofuran-thiazolylhydrazone syntheses highlights the importance of stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

X-ray crystallography is definitive for resolving bond angles and stereochemistry, as demonstrated in benzofuran-derived crystal structures (e.g., CCDC deposition protocols) . Complementary techniques include -/-NMR for functional group analysis and FT-IR for hydroxyl group identification. Mass spectrometry (HRMS) further confirms molecular weight integrity .

Q. How does photolytic stability of this compound compare to structurally related compounds under aqueous conditions?

Studies on carbofuran derivatives show significant photolytic decomposition under sunlight (e.g., 75.6% recovery in sunlight vs. 93.3% under artificial light over 96 hours) . For this compound, analogous experiments should use UV-vis spectroscopy to monitor degradation kinetics, with LC-MS identifying photoproducts. Storage in amber vials and low-temperature environments is recommended to mitigate instability.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel electrophilic substitution reactions?

Density Functional Theory (DFT) simulations can model electron density distribution on the benzofuran ring, identifying reactive sites (e.g., C-3 or C-7 positions). Molecular docking studies, as applied to benzofuran-boronic acid hybrids, may further predict binding affinities in biological systems . Software like Gaussian or ORCA, coupled with solvent-effect corrections, enhances prediction accuracy.

Q. How can pharmacokinetic data discrepancies for this compound derivatives be resolved during preclinical evaluation?

Contradictions in bioavailability or metabolic half-life often arise from species-specific cytochrome P450 metabolism. Comparative studies using in vitro hepatocyte models (human vs. rodent) and LC-MS/MS metabolite profiling are critical. Evidence from HCV inhibitor pharmacokinetics suggests structural modifications (e.g., methylsulfonamido groups) improve metabolic stability .

Q. What structural modifications to the benzofuran core enhance target selectivity in enzyme inhibition assays?

Introducing electron-withdrawing groups (e.g., -CF) at the C-4 position or substituting the methanol moiety with bioisosteres (e.g., boronic acids) can modulate steric and electronic interactions. For example, GSK8175 derivatives achieved enhanced HCV inhibition via cyclopropyl and fluorophenyl substitutions . SAR (Structure-Activity Relationship) studies should pair synthesis with high-throughput screening against recombinant enzymes.

Methodological Considerations

- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to isolate variables (e.g., solvent polarity, pH) affecting experimental outcomes. Cross-validate results with orthogonal assays (e.g., SPR vs. ITC for binding affinity).

- Thermochemical Profiling : Apply calorimetry (DSC/TGA) to assess thermal stability, referencing benzyl alcohol enthalpy data as a comparative framework .

- Ethical and Safety Protocols : Follow Sigma-Aldrich safety guidelines for handling alcohols (e.g., PPE, fume hoods) , particularly given the compound’s potential photoreactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。